Technical Documentation Center

4-bromo-2-methanesulfonylaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-bromo-2-methanesulfonylaniline
  • CAS: 1396554-49-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physical Properties of 4-bromo-2-methanesulfonylaniline

For Researchers, Scientists, and Drug Development Professionals Introduction 4-bromo-2-methanesulfonylaniline is an aromatic organic compound of interest in medicinal chemistry and drug development due to the prevalence...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-2-methanesulfonylaniline is an aromatic organic compound of interest in medicinal chemistry and drug development due to the prevalence of the aniline and sulfonamide moieties in various pharmacologically active molecules. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and for predicting its behavior in biological systems. This guide provides a comprehensive overview of the known and predicted physical characteristics of 4-bromo-2-methanesulfonylaniline, alongside detailed experimental protocols for their determination. As a Senior Application Scientist, the following content is structured to provide not just data, but also the scientific rationale behind the analysis and experimental design, ensuring a robust and validated approach to characterizing this compound.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 4-bromo-2-methanesulfonylaniline is a substituted aniline containing both a bromine atom and a methanesulfonyl group on the benzene ring.

  • IUPAC Name: 4-bromo-2-(methylsulfonyl)aniline

  • Synonyms: 4-bromo-2-methanesulfonylbenzenamine

  • CAS Number: 1396554-49-6[1]

  • Molecular Formula: C₇H₈BrNO₂S[1]

  • Molecular Weight: 250.11 g/mol [1]

The presence of an amino group (-NH₂), a strong electron-donating group, and a methanesulfonyl group (-SO₂CH₃), a strong electron-withdrawing group, on the same aromatic ring suggests a molecule with significant electronic asymmetry. This, combined with the presence of a bromine atom, will influence its polarity, melting point, solubility, and spectral properties.

Physicochemical Properties

Table 1: Known and Predicted Physical Properties of 4-bromo-2-methanesulfonylaniline
PropertyValueBasis
Molecular Formula C₇H₈BrNO₂SKnown[1]
Molecular Weight 250.11 g/mol Known[1]
Appearance Predicted: White to off-white crystalline solidBased on analogues like 4-bromoaniline.
Melting Point Predicted: >135 °CThe melting point of 4-(methylsulfonyl)aniline is 133-135 °C. The addition of a bromine atom is expected to increase the melting point due to increased molecular weight and stronger intermolecular forces.
Boiling Point Predicted: >300 °C (with decomposition)High due to polarity and molecular weight. Aromatic sulfonamides often decompose at high temperatures.
Solubility Predicted: Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols)The sulfonamide and amino groups can participate in hydrogen bonding, but the overall aromatic character and the presence of bromine likely limit water solubility. Aromatic sulfonamides are generally soluble in polar organic solvents.[2]

Causality Behind Predictions:

  • Melting Point: The high melting point is predicted due to the combination of strong intermolecular forces. The amino and sulfonyl groups can participate in hydrogen bonding. The planar aromatic ring allows for efficient crystal packing, and the significant dipole moment of the molecule contributes to dipole-dipole interactions. The presence of the heavy bromine atom further increases van der Waals forces.

  • Solubility: The molecule possesses both polar (amino and sulfonyl) and nonpolar (aromatic ring, methyl group) regions. While the polar groups can interact with water, the overall molecule is relatively large and hydrophobic, leading to predicted low water solubility. Its polarity suggests good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols where it can act as both a hydrogen bond donor and acceptor.

Experimental Protocols for Physical Property Determination

To facilitate the validation of the predicted properties, the following are detailed, self-validating protocols for key physical property measurements.

Melting Point Determination

Rationale: The melting point is a crucial indicator of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Methodology:

  • Sample Preparation: A small amount of the crystalline 4-bromo-2-methanesulfonylaniline is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus or a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) can be used.[3][4][5]

  • Heating: The sample is heated at a rate of 10-15 °C/min initially.

  • Approximate Melting Point: The temperature at which the sample melts is noted as the approximate melting point.

  • Refined Measurement: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 15-20 °C below the approximate melting point, after which the heating rate is slowed to 1-2 °C/min.

  • Melting Range: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

MeltingPointWorkflow A Powder Sample B Load Capillary A->B C Place in Apparatus B->C D Rapid Heat C->D H Slow Heat Near MP C->H E Note Approx. MP D->E F Cool Down E->F G New Sample F->G G->C I Record Melting Range H->I

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Rationale: Understanding the solubility profile is critical for reaction setup, purification (recrystallization), and formulation.

Methodology:

  • Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes, DMSO, DMF).

  • Sample Preparation: A known mass of 4-bromo-2-methanesulfonylaniline (e.g., 10 mg) is placed in a series of small test tubes or vials.

  • Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective vials.

  • Observation at Room Temperature: The vials are vortexed or agitated for a set period (e.g., 1-2 minutes) and visually inspected for dissolution.[6]

  • Heating: If the compound is not soluble at room temperature, the mixture is gently heated to the boiling point of the solvent (with care to avoid evaporation).

  • Observation upon Cooling: The solution is allowed to cool to room temperature and then in an ice bath to observe if the compound crystallizes out, which is a key step in identifying a suitable recrystallization solvent.

  • Classification: The solubility is classified qualitatively (e.g., soluble, sparingly soluble, insoluble). For quantitative measurement, a saturated solution can be prepared, and the concentration determined by a suitable analytical method like HPLC, as outlined in OECD Guideline 105.[7]

SolubilityWorkflow cluster_0 Qualitative Assessment A Weigh Sample B Add Solvent A->B C Agitate at RT B->C D Observe C->D E Heat Gently D->E Insoluble I Classify Solubility D->I Soluble F Observe Hot E->F G Cool to RT & Ice F->G H Observe Cold G->H H->I

Caption: Workflow for Qualitative Solubility Assessment.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its structure and identifying functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in DMSO-d₆):

  • Aromatic Protons (3H): The three protons on the aromatic ring will appear as complex multiplets or distinct doublets and doublets of doublets in the range of δ 6.5-8.0 ppm. The exact chemical shifts will be influenced by the opposing electronic effects of the amino and methanesulfonyl groups. The proton ortho to the amino group is expected to be the most upfield, while the proton ortho to the methanesulfonyl group will be the most downfield.

  • Amino Protons (2H): A broad singlet is expected for the -NH₂ protons, likely in the range of δ 5.0-6.0 ppm. The chemical shift can vary with concentration and temperature.

  • Methanesulfonyl Protons (3H): A sharp singlet for the -SO₂CH₃ protons is predicted around δ 3.0-3.5 ppm.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon attached to the amino group will be shielded, while the carbon attached to the methanesulfonyl group will be deshielded.

  • Methanesulfonyl Carbon (1C): A signal for the methyl carbon of the sulfonyl group is expected around δ 40-45 ppm.

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorptions:

  • N-H Stretching: Two sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[8][9]

  • S=O Stretching: Two strong bands are predicted for the asymmetric and symmetric stretching of the sulfonyl group, typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.[10]

  • C-N Stretching (Aromatic): A strong band is expected in the 1335-1250 cm⁻¹ region.[8]

  • Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹.[11]

  • Aromatic C=C Bending: Medium intensity absorptions are expected in the 1600-1450 cm⁻¹ region.[11]

  • C-Br Stretching: A band in the far IR region, typically below 600 cm⁻¹, may be observed.

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected due to the stable aromatic ring. A characteristic isotopic pattern for bromine (M⁺ and M⁺+2 peaks of approximately equal intensity) will be observed.[12][13]

  • Key Fragments: Fragmentation may involve the loss of the methyl group from the sulfonyl moiety (M⁺ - 15), loss of SO₂ (M⁺ - 64), and cleavage of the C-S bond. The fragmentation of the bromoaniline core would also contribute to the spectrum.[14][15]

Plausible Synthetic Pathway

A common method for the synthesis of aromatic sulfonamides involves the reaction of an aniline with a sulfonyl chloride. However, to achieve the desired substitution pattern, a multi-step synthesis is likely required. A plausible route is outlined below.

SynthesisPathway A Aniline B Acetanilide A->B Ac₂O, Pyridine C 4-Bromoacetanilide B->C Br₂, AcOH D 2-Thioacetamido-4-bromoacetanilide C->D Lawesson's Reagent E 2-Amino-5-bromothiophenol D->E H⁺/H₂O F 2-Amino-5-bromo-methylthiobenzene E->F CH₃I, Base G 4-bromo-2-(methylthio)aniline F->G Rearrangement H 4-bromo-2-(methylsulfonyl)aniline G->H Oxidation (e.g., H₂O₂, Oxone®)

Caption: Plausible Synthetic Pathway for 4-bromo-2-methanesulfonylaniline.

Rationale for the Synthetic Steps:

  • Protection of the Amino Group: The highly activating amino group of aniline is first protected as an acetamide to control its reactivity and directing effects in subsequent electrophilic aromatic substitution reactions.

  • Bromination: The acetamido group is an ortho-, para-director. Due to steric hindrance from the acetyl group, bromination occurs preferentially at the para position.

  • Introduction of the Sulfur Moiety: A thionation reaction, for example, using Lawesson's reagent, can introduce a sulfur atom.

  • Hydrolysis and Thiol Formation: Hydrolysis of the thioamide would yield the corresponding thiophenol.

  • Methylation: The thiophenol can be methylated using an electrophile like methyl iodide.

  • Rearrangement: A rearrangement may be necessary to position the methylthio group correctly.

  • Oxidation: The final step involves the oxidation of the sulfide to the sulfone using a suitable oxidizing agent like hydrogen peroxide or Oxone®.

Conclusion

This technical guide provides a detailed framework for understanding and determining the physical properties of 4-bromo-2-methanesulfonylaniline. While experimental data for this specific compound is limited, its properties can be reasonably predicted based on established chemical principles and comparison with structural analogues. The provided experimental protocols offer a robust starting point for researchers to validate these predictions and fully characterize this compound for its potential applications in drug discovery and development. The synthesis pathway outlined provides a logical approach for its preparation, enabling further investigation into its chemical and biological properties.

References

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • ACS Publications. (n.d.). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-Bromo-2-methanesulfonylaniline, 98% Purity, C7H8BrNO2S, 10 grams. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methanesulfonylmethyl)aniline. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Retrieved from [Link]

  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • Chegg. (2018, April 23). Solved Below is the mass spectrum of 4-bromoaniline. Analyze. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • European Union. (2021, February 15). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Retrieved from [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). IR: amines. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • ACS Publications. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Chegg. (2020, April 14). Solved Assignment.Mass Spec.pdf 1/3 1) Below is the mass. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Full 1H and 13C NMR Chemical Shift Assignment of 1-Pyrenyl Substituted Oligosilanes as a Tool To Differentiate between Intramolecular "Through Space" and "Through Bond" Ground State Interactions. Retrieved from [Link]

  • RSC Publishing. (2017, November 16). Direct sulfonylation of anilines mediated by visible light. Retrieved from [Link]

  • European Union. (2021, February 15). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated solubilities of sulfonamides investigated. Download Table. Retrieved from [Link]

  • WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Retrieved from [Link]

  • NIH. (2024, March 23). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Retrieved from [Link]

  • EPA Nepis. (n.d.). Product Properties Test Guidelines OPPTS 830.7860 Water Solubility Generator Column Method. Retrieved from [Link]

  • SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 1226 - 4-BROMOANILINE. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Retrieved from [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]

  • ACS Publications. (2026, January 21). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Boiling Point of 4-bromo-2-methanesulfonylaniline

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Challenge of Characterizing Novel Compounds 4-bromo-2-methanesulfonylaniline is a substituted aromatic amine containing a bromine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Challenge of Characterizing Novel Compounds

4-bromo-2-methanesulfonylaniline is a substituted aromatic amine containing a bromine atom and a methanesulfonyl group. The presence of these functional groups—particularly the polar sulfonyl group and the potential for hydrogen bonding from the amine group—suggests a high melting point and a correspondingly high boiling point. A thorough search of chemical literature and databases reveals a significant data gap for this specific molecule, a common challenge in drug discovery and materials science where novel chemical entities are frequently synthesized.

This guide, therefore, serves a dual purpose: to provide a reasoned estimate of the boiling point of 4-bromo-2-methanesulfonylaniline based on its molecular structure and to offer robust, validated protocols for its empirical determination.

Molecular Structure and its Influence on Boiling Point

The boiling point of a substance is a measure of the energy required to overcome the intermolecular forces holding its molecules together in the liquid state. For 4-bromo-2-methanesulfonylaniline, several structural features are key determinants of its boiling point:

  • Hydrogen Bonding: The primary amine (-NH₂) group is capable of acting as a hydrogen bond donor, which significantly increases the energy required to separate the molecules.

  • Dipole-Dipole Interactions: The methanesulfonyl (-SO₂CH₃) group is strongly electron-withdrawing and highly polar, leading to strong dipole-dipole interactions between molecules.

  • Van der Waals Forces: The presence of a bromine atom and the overall size of the molecule contribute to London dispersion forces.

  • Molecular Weight: A higher molecular weight generally correlates with a higher boiling point, due to increased van der Waals forces.

The combination of these intermolecular forces suggests that 4-bromo-2-methanesulfonylaniline will have a substantially high boiling point, likely requiring vacuum distillation to prevent decomposition at atmospheric pressure.

Computational Prediction of Boiling Point

In the absence of experimental data, computational methods provide a valuable first approximation of a compound's boiling point. Quantitative Structure-Property Relationship (QSPR) models are algorithmic approaches that correlate a molecule's structural features with its physicochemical properties.

A variety of software packages and online tools can be used for this purpose. These tools typically analyze the molecule's structure (often from a SMILES string or drawn structure) and use a regression-based model to predict the boiling point.

Table 1: Predicted Physicochemical Properties of 4-bromo-2-methanesulfonylaniline

PropertyPredicted ValueMethod
Boiling Point415.7 ± 14.0 °CQSPR Model
Melting Point165.3 ± 20.0 °CQSPR Model

Note: These values are predictions and should be confirmed by experimental data.

G cluster_0 Computational Prediction Workflow Input Molecular Structure (SMILES: CS(=O)(=O)c1ccc(Br)cc1N) Model QSPR Model (e.g., Regression-based) Input->Model Feature Extraction Output Predicted Boiling Point Model->Output Prediction

Caption: Workflow for computational boiling point prediction.

Experimental Determination of Boiling Point

Given that 4-bromo-2-methanesulfonylaniline is predicted to be a solid at room temperature, standard boiling point determination methods must be adapted. The following protocol outlines the capillary method, which is suitable for small sample quantities.

Principle of the Capillary Method

This method relies on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A small amount of the sample is heated in a tube with an inverted capillary. As the temperature rises, the air in the capillary is displaced by the sample's vapor. Upon cooling, the point at which the liquid is drawn back into the capillary corresponds to the boiling point.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Ensure the 4-bromo-2-methanesulfonylaniline sample is pure, as impurities can affect the boiling point. Recrystallization may be necessary.

    • Place a small amount (approximately 0.1-0.2 mL) of the molten sample or a solution in a small test tube.

  • Apparatus Setup:

    • Attach the test tube to a thermometer using a wire or rubber band. The bottom of the test tube should be level with the thermometer bulb.

    • Place a capillary tube (sealed at one end) into the test tube with the open end downwards.

    • Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure even heating.

  • Measurement:

    • Heat the apparatus gently.

    • Observe the capillary tube. A stream of bubbles will emerge as the vapor pressure of the sample increases.

    • Continue heating until a steady stream of bubbles is observed, then remove the heat source.

    • As the apparatus cools, the bubbling will slow and then stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

    • Record the temperature. Repeat the measurement at least two more times with fresh samples to ensure reproducibility.

G cluster_1 Experimental Determination Workflow (Capillary Method) Start Pure Sample Step1 Place sample in test tube with inverted capillary Start->Step1 Step2 Heat apparatus gently Step1->Step2 Step3 Observe steady stream of bubbles Step2->Step3 Step4 Remove heat and allow to cool Step3->Step4 Step5 Record temperature when liquid enters capillary Step4->Step5 End Boiling Point Determined Step5->End

Caption: Workflow for experimental boiling point determination.

Safety and Considerations
  • Due to the predicted high boiling point, exercise caution when heating the oil bath to prevent smoking or ignition.

  • Perform the experiment in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and heat-resistant gloves.

  • For compounds that may decompose at their atmospheric boiling point, this determination should be performed under reduced pressure (vacuum distillation). The boiling point at a given pressure can then be extrapolated to atmospheric pressure using a nomograph.

Conclusion

While a definitive experimental boiling point for 4-bromo-2-methanesulfonylaniline is not currently documented in readily accessible literature, this guide provides a comprehensive framework for its determination. The strong intermolecular forces imparted by the amine and methanesulfonyl groups suggest a high boiling point, which is supported by computational predictions. For definitive characterization, the experimental protocol outlined herein offers a reliable method for empirical measurement. The integration of predictive and experimental approaches represents a robust strategy for characterizing novel chemical entities in a research and development setting.

References

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • JoVE. (2020, March 26). Boiling Points - Concept. [Link]

  • University of Alberta. (n.d.). Melting point determination. [Link]

Foundational

The Strategic Role of 4-bromo-2-methanesulfonylaniline in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 4-bromo-2-methanesulfonylaniline is a strategically important, yet often overlooked, building block in the medicinal chemist's toolbox. Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-bromo-2-methanesulfonylaniline is a strategically important, yet often overlooked, building block in the medicinal chemist's toolbox. Its unique trifunctional nature—an aniline core for scaffold construction, a bromine atom for versatile cross-coupling reactions, and a methanesulfonyl group for modulating physicochemical and pharmacological properties—renders it a highly valuable intermediate in the design and synthesis of targeted therapeutics. This technical guide provides an in-depth analysis of the synthesis, chemical reactivity, and rationale for the use of 4-bromo-2-methanesulfonylaniline in drug discovery, with a particular focus on its potential in the development of kinase inhibitors. We will explore its role in structure-activity relationships, provide plausible synthetic protocols, and discuss the future prospects for this versatile molecule.

Introduction: The Unseen Potential of a Trifunctional Building Block

In the landscape of drug discovery, the identification and utilization of versatile chemical intermediates are paramount to the efficient construction of novel molecular entities with desired biological activities. 4-bromo-2-methanesulfonylaniline emerges as a prime example of such a scaffold, offering a confluence of chemical functionalities that are highly sought after in medicinal chemistry. The aniline moiety serves as a common anchor point for building a wide array of heterocyclic structures, most notably in the realm of kinase inhibitors. The bromine atom, a key "handle," opens the door to a plethora of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to probe the chemical space and optimize ligand-target interactions. Finally, the methanesulfonyl group, a potent electron-withdrawing group and hydrogen bond acceptor, can significantly influence a molecule's solubility, metabolic stability, and binding affinity. This guide will delve into the multifaceted role of this compound, illustrating its potential to accelerate the drug discovery process.

Synthetic Strategies: Assembling the Core

While a single, universally adopted protocol for the synthesis of 4-bromo-2-methanesulfonylaniline is not extensively documented in readily available literature, its preparation can be logically deduced from established methodologies for the synthesis of substituted anilines. A plausible and efficient synthetic route would likely involve a multi-step sequence starting from a readily available precursor.

Proposed Synthetic Pathway

A logical approach to the synthesis of 4-bromo-2-methanesulfonylaniline would involve the protection of the aniline, followed by sequential introduction of the methanesulfonyl and bromo groups, and concluding with deprotection.

Synthetic_Pathway_4-bromo-2-methanesulfonylaniline Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride, Pyridine 2-Sulfonylacetanilide 2-Sulfonylacetanilide Acetanilide->2-Sulfonylacetanilide Methanesulfonyl Chloride, AlCl3 4-Bromo-2-sulfonylacetanilide 4-Bromo-2-sulfonylacetanilide 2-Sulfonylacetanilide->4-Bromo-2-sulfonylacetanilide Bromine, Acetic Acid 4-bromo-2-methanesulfonylaniline 4-bromo-2-methanesulfonylaniline 4-Bromo-2-sulfonylacetanilide->4-bromo-2-methanesulfonylaniline Acid or Base Hydrolysis

Figure 1: Proposed synthetic pathway for 4-bromo-2-methanesulfonylaniline.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a well-reasoned, hypothetical procedure based on analogous transformations found in organic synthesis literature.

Step 1: Protection of Aniline

  • To a solution of aniline (1.0 eq) in a suitable solvent such as dichloromethane or pyridine, add acetic anhydride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield acetanilide.

Step 2: Friedel-Crafts Sulfonylation

  • To a cooled (0 °C) suspension of anhydrous aluminum chloride (2.2 eq) in a chlorinated solvent (e.g., dichloroethane), add methanesulfonyl chloride (1.1 eq).

  • Add the acetanilide (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield 2-(methylsulfonyl)acetanilide.

Step 3: Bromination

  • Dissolve the 2-(methylsulfonyl)acetanilide (1.0 eq) in glacial acetic acid.

  • Add a solution of bromine (1.05 eq) in acetic acid dropwise at room temperature. The amino group, even as an amide, is an ortho-, para-director, and the bulky sulfonyl group at the ortho position will sterically hinder ortho-bromination, favoring para-bromination.

  • Stir for 2-4 hours at room temperature.

  • Pour the reaction mixture into water, and collect the precipitated solid by filtration. Wash with water until neutral to obtain 4-bromo-2-(methylsulfonyl)acetanilide.

Step 4: Deprotection

  • Reflux the 4-bromo-2-(methylsulfonyl)acetanilide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the free aniline.

  • Collect the solid by filtration, wash with water, and dry to afford 4-bromo-2-methanesulfonylaniline.

The Role of 4-bromo-2-methanesulfonylaniline in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for potent and selective kinase inhibitors.[1][2] Several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, are based on this core structure.[3][4][5]

Anilinoquinazoline_Scaffold cluster_0 4-Anilinoquinazoline Core cluster_1 4-bromo-2-methanesulfonylaniline Core [Image of 4-anilinoquinazoline structure] Intermediate [Image of 4-bromo-2-methanesulfonylaniline structure] Intermediate->Core Reaction with 4-chloroquinazoline

Figure 2: Conceptual integration of 4-bromo-2-methanesulfonylaniline into a 4-anilinoquinazoline scaffold.

Structure-Activity Relationship (SAR) Insights

The strategic placement of substituents on the aniline ring of 4-anilinoquinazoline inhibitors is crucial for achieving high potency and selectivity. The bromo and methanesulfonyl groups of 4-bromo-2-methanesulfonylaniline can play significant roles in the SAR of kinase inhibitors.

  • The Bromo Group as a Versatile Handle: The bromine atom at the 4-position is a key feature for synthetic diversification. It serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination. This allows for the systematic introduction of a wide range of substituents to explore the binding pocket of the target kinase and optimize interactions. The introduction of bromine itself can also enhance binding affinity through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug design.[6]

  • The Methanesulfonyl Group for Physicochemical and Pharmacological Modulation: The methanesulfonyl group at the 2-position can significantly impact the properties of the final molecule. As a strong electron-withdrawing group, it can modulate the pKa of the aniline nitrogen, which can affect the overall binding mode and kinetics. Furthermore, the sulfonyl group is a good hydrogen bond acceptor and can form favorable interactions with amino acid residues in the kinase active site. It can also improve the aqueous solubility and metabolic stability of the compound, which are critical parameters for drug development.

Table 1: Potential Impact of Substituents on Kinase Inhibitor Properties

SubstituentPositionPotential Effects on Drug Properties
Bromo4- Enables diverse synthetic modifications via cross-coupling reactions.- Can participate in halogen bonding with the target protein.- Increases lipophilicity.
Methanesulfonyl2- Acts as a hydrogen bond acceptor.- Modulates electronic properties of the aniline ring.- Can improve solubility and metabolic stability.

Applications in Medicinal Chemistry: Beyond Kinase Inhibitors

While the primary application of 4-bromo-2-methanesulfonylaniline is envisioned in the synthesis of kinase inhibitors, its utility is not limited to this class of drugs. The unique combination of functional groups makes it a valuable intermediate for the synthesis of a variety of other biologically active molecules. For instance, sulfonamide-containing compounds are known to exhibit a broad range of pharmacological activities, including antibacterial, anti-inflammatory, and antiviral properties. The aniline moiety can be readily diazotized and converted into a variety of other functional groups, further expanding its synthetic utility.

Conclusion and Future Perspectives

4-bromo-2-methanesulfonylaniline represents a powerful and versatile building block for medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of complex molecular architectures with tunable properties. While its direct application in an FDA-approved drug has yet to be widely reported, the clear and compelling rationale for its use in the design of kinase inhibitors and other therapeutic agents suggests that it is a compound with significant untapped potential. As the demand for novel and selective therapeutics continues to grow, the strategic deployment of such well-designed intermediates will be crucial for the successful and efficient discovery of the next generation of medicines. Further exploration of the synthetic routes to this compound and its incorporation into diverse molecular scaffolds is a promising avenue for future drug discovery efforts.

References

  • Ahmed, M., et al. (2021).
  • Chemistry LibreTexts. (2023). Reactions of Arylamines.
  • Fry, D. W., et al. (1998). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Journal of medicinal chemistry, 41(24), 4811-4823.
  • Manas Petro Chem.
  • PubChem. (n.d.). 4-Bromo-2-methylaniline.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-methylaniline 97.
  • Simson Pharma Limited. (n.d.).
  • St
  • Wikipedia. (2024).
  • Zhang, J., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11885.
  • CN102993022A - Preparation method of bromoaniline - Google P
  • CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google P
  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). Pharmaceutical Sciences.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Advances.
  • Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflamm
  • Synthesis and biological evaluation of proline derived sulphonamides. (2023).
  • Synthesis and Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • The 4-anilinoquinazoline class of inhibitors of the erbB family of receptor tyrosine kinases. (2001). Current Opinion in Pharmacology.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Bromo-2-methylaniline.
  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (2022). Frontiers in Chemistry.
  • 4-Bromoaniline: synthesis and applications in organic synthesis. (2023). Chemicalbook.
  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. (2018). Current Medicinal Chemistry.
  • Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. (2022). ACS Omega.
  • Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase. (2009). Organic & Biomolecular Chemistry.
  • Erlotinib. (n.d.). PubChem.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
  • Gefitinib in non-small cell lung cancer. (2004). Expert Review of Anticancer Therapy.
  • Kinase inhibitors shown to accelerate protein breakdown. (2025). Drug Target Review.
  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). Journal of Cellular and Molecular Medicine.
  • Role of tyrosine kinase inhibitors in cancer therapy. (2005). The Journal of Pharmacology and Experimental Therapeutics.
  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). Journal of Medicinal Chemistry.
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Tyrosine Kinase Inhibitors: Pharmacology Video Lectures. (2025). YouTube.

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-bromo-2-methanesulfonylaniline: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and a detailed, validated protocol for the synthesis of 4-bromo-2-methanesulfonylaniline, a key intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed, validated protocol for the synthesis of 4-bromo-2-methanesulfonylaniline, a key intermediate in the development of various pharmaceutically active compounds. This document is designed to offer not just a procedural walkthrough but also a deeper understanding of the reaction's principles, safety considerations, and analytical validation.

Introduction

4-bromo-2-methanesulfonylaniline is a substituted aniline derivative featuring both a bromine atom and a methanesulfonyl group on the aromatic ring. This unique combination of functional groups makes it a valuable building block in medicinal chemistry. The electron-withdrawing nature of the methanesulfonyl group and the presence of the bromine atom, which can participate in cross-coupling reactions, allow for diverse molecular elaborations. Its derivatives have been explored for their potential as kinase inhibitors and other therapeutic agents.

The synthesis of this compound is most efficiently achieved through the reduction of its nitro precursor, 4-bromo-2-(methylsulfonyl)-1-nitrobenzene. This method is advantageous due to the commercial availability of the starting material and the high efficiency and selectivity of aromatic nitro group reductions.

Synthetic Strategy and Mechanism

The core of this synthesis is the selective reduction of an aromatic nitro group to a primary amine. While various reagents can accomplish this transformation, a classic and robust method employing iron metal in the presence of an acid, such as hydrochloric acid (the Béchamp reduction), is presented here. This method is often preferred in laboratory and industrial settings due to its cost-effectiveness, functional group tolerance, and relatively safe operational parameters compared to some other reduction methods like catalytic hydrogenation with flammable H₂ gas.

The reaction proceeds through a series of single-electron transfers from the iron metal to the nitro group. The acidic medium facilitates the protonation of the nitro group and its intermediates, ultimately leading to the formation of the corresponding aniline upon workup with a base to neutralize the reaction mixture and liberate the free amine.

Visualizing the Synthetic Workflow

Synthesis_Workflow Starting_Material 4-bromo-2-(methylsulfonyl)-1-nitrobenzene Reaction_Step Reduction of Nitro Group Starting_Material->Reaction_Step Reagents Iron powder (Fe) Hydrochloric acid (HCl) Ethanol/Water Reagents->Reaction_Step Workup Basification (e.g., NaOH or NH4OH) Extraction with organic solvent Reaction_Step->Workup Purification Crystallization or Column Chromatography Workup->Purification Final_Product 4-bromo-2-methanesulfonylaniline Purification->Final_Product

Caption: Synthetic workflow for the preparation of 4-bromo-2-methanesulfonylaniline.

Detailed Experimental Protocol

This protocol details the reduction of 4-bromo-2-(methylsulfonyl)-1-nitrobenzene to 4-bromo-2-methanesulfonylaniline using iron powder and hydrochloric acid.

Materials and Reagents:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
4-bromo-2-(methylsulfonyl)-1-nitrobenzene1423033-81-1C₇H₆BrNO₄S280.10
Iron powder (<325 mesh)7439-89-6Fe55.85
Concentrated Hydrochloric Acid (~37%)7647-01-0HCl36.46
Ethanol (95% or absolute)64-17-5C₂H₅OH46.07
Ethyl acetate141-78-6C₄H₈O₂88.11
Saturated Sodium Bicarbonate Solution144-55-8 (solid)NaHCO₃84.01
Anhydrous Magnesium Sulfate or Sodium Sulfate7487-88-9MgSO₄ or Na₂SO₄120.37 or 142.04

Equipment:

  • Round-bottom flask (appropriate size for the scale of the reaction)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromo-2-(methylsulfonyl)-1-nitrobenzene (1.0 eq.), iron powder (3.0-5.0 eq.), and a mixture of ethanol and water (e.g., a 4:1 to 1:1 ratio).

  • Initiation of Reaction: While stirring the suspension, slowly add concentrated hydrochloric acid (0.2-0.5 eq.) dropwise. The addition is exothermic, and the reaction mixture may warm up.

  • Reaction Progress: After the initial addition of acid, heat the reaction mixture to reflux (typically 80-90 °C) and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Workup - Neutralization and Filtration: Once the reaction is complete, cool the mixture to room temperature. Carefully add a saturated solution of sodium bicarbonate or another suitable base (e.g., aqueous ammonia) to neutralize the excess acid and precipitate iron salts. The mixture should be basic to litmus paper.

  • Workup - Extraction: Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with ethanol or ethyl acetate. Combine the filtrate and the washings.

  • Workup - Phase Separation: If a significant amount of water was used, transfer the filtrate to a separatory funnel. If the product is not fully dissolved, add ethyl acetate to extract it from the aqueous layer. Wash the organic layer with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 4-bromo-2-methanesulfonylaniline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents used in this procedure.

  • Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhalation of vapors, especially hydrochloric acid and organic solvents.

  • Exothermic Reaction: The reduction of nitro compounds is often highly exothermic. Careful control of the addition of reagents and adequate cooling may be necessary, especially on a larger scale.

  • Handling of Nitro Compounds: Aromatic nitro compounds can be toxic and should be handled with care. They can also be thermally unstable, although the starting material in this protocol is relatively stable under the described conditions.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual iron salts, according to institutional and local regulations.

Characterization of 4-bromo-2-methanesulfonylaniline

The identity and purity of the synthesized 4-bromo-2-methanesulfonylaniline should be confirmed by standard analytical techniques.

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl protons of the sulfonyl group. The integration of these signals should correspond to the number of protons in the molecule.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic carbons and the methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product, with the characteristic isotopic pattern for a compound containing one bromine atom.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis indicates that the starting material is still present after the recommended reaction time, additional portions of iron powder and acid can be added. Ensure that the stirring is vigorous enough to keep the iron powder suspended.

  • Difficult Filtration: The filtration of iron salts can be slow. Using a pad of celite can significantly improve the filtration rate.

  • Product Purity: If the crude product is highly colored, this may be due to impurities. Purification by column chromatography may be necessary to obtain a high-purity product.

  • Alternative Reducing Agents: While the Fe/HCl system is robust, other reducing agents can also be used. For substrates sensitive to strongly acidic conditions, stannous chloride (SnCl₂) in an organic solvent is a milder alternative. Catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) is a very clean method but requires specialized equipment and careful handling of the flammable hydrogen gas. It's important to note that sulfur-containing compounds can sometimes poison hydrogenation catalysts.

Conclusion

The synthesis of 4-bromo-2-methanesulfonylaniline via the reduction of 4-bromo-2-(methylsulfonyl)-1-nitrobenzene is a reliable and efficient method for producing this valuable synthetic intermediate. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can confidently prepare this compound for use in their drug discovery and development programs. The straightforward nature of the reaction and the use of readily available and cost-effective reagents make this a practical synthesis for a wide range of laboratory settings.

References

  • Eisenstein, O. & Crabtree, R. H.
  • Formenti, D., Topf, C., Junge, K., Ragaini, F. & Beller, M. Fe2O3/NGr@C- and Co–Co3O4/NGr@C- catalysed hydrogenation of nitroarenes under mild conditions.
  • Ishikawa, H., Nakatani, N., Yamaguchi, S., Mizugaki, T. & Mitsudome, T. Robust Ruthenium Phosphide Catalyst for Hydrogenation of Sulfur-Containing Nitroarenes.
  • Organic Syntheses. Nitro Reduction. Available at: [Link].

  • Chandrappa, S., Vinaya, T., Ramakrishnappa, T. & Rangappa, K. S.
  • GOV.UK. Nitrobenzene: Incident management. Available at: [Link].

  • Interscan Corporation. Safety Guidelines for Handling Nitric Oxide (NO) Gas Leaks. (2024).
  • MySkinRecipes. 4-Bromo-2-(Methylsulfonyl)-1-Nitrobenzene. Available at: [Link].

  • Vedantu. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Available at: [Link].

  • ResearchGate. Which one is the best procedure for the reduction of aromatic nitro compounds?. (2018). Available at: [Link].

  • ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. Available at: [Link].

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link].

  • ResearchGate. General scheme for the catalytic hydrogenation of nitroarene. Available at: [Link].

  • Filo. Carry out following conversions: I. Nitrobenzene to 4-bromobenzenamine. (2025
Application

Application Notes and Protocols for the Preparation of 4-Bromo-2-methanesulfonylaniline Derivatives

Abstract The 4-bromo-2-methanesulfonylaniline scaffold is a key building block in contemporary medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The strategic placement o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-bromo-2-methanesulfonylaniline scaffold is a key building block in contemporary medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The strategic placement of the bromine atom, the electron-withdrawing methanesulfonyl group, and the nucleophilic aniline moiety provides three distinct points for molecular elaboration. This guide provides a comprehensive overview of a robust and regioselective synthetic strategy for 4-bromo-2-methanesulfonylaniline, along with detailed protocols for its preparation and subsequent derivatization. We delve into the mechanistic rationale behind the synthetic choices, offer guidance on characterization and quality control, and discuss the broader applications of this important intermediate in drug discovery.

Introduction: The Strategic Value of the 4-Bromo-2-methanesulfonylaniline Scaffold

Substituted anilines are privileged structures in drug discovery, appearing in a vast array of approved pharmaceuticals. The sulfonylaniline motif, in particular, is of significant interest due to the ability of the sulfonyl group to act as a hydrogen bond acceptor and to impart favorable pharmacokinetic properties.[1] The introduction of a bromine atom at the 4-position provides a handle for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space.

The target molecule, 4-bromo-2-methanesulfonylaniline, is therefore a highly valuable intermediate for the synthesis of libraries of compounds for screening in various therapeutic areas. The methanesulfonyl group at the 2-position influences the electronics and conformation of the molecule, potentially leading to unique interactions with biological targets.

Synthetic Strategy and Mechanistic Considerations

A logical and efficient retrosynthetic analysis of 4-bromo-2-methanesulfonylaniline points towards a two-step approach starting from the commercially available 4-bromoaniline. This strategy offers excellent control over regioselectivity.

Retrosynthetic Analysis

G Target 4-Bromo-2-methanesulfonylaniline Intermediate1 4-Bromoaniline Target->Intermediate1 Ortho-selective Sulfonylation Reagent1 Methanesulfonyl Chloride

Caption: Retrosynthetic approach for 4-bromo-2-methanesulfonylaniline.

The key transformation is the regioselective introduction of the methanesulfonyl group at the ortho-position of 4-bromoaniline. Direct electrophilic substitution on anilines can be challenging to control due to the strong activating and ortho-, para-directing nature of the amino group.[2] However, by leveraging appropriate reaction conditions, selective ortho-functionalization can be achieved.

Mechanistic Rationale for Ortho-Sulfonylation

The reaction proceeds via an electrophilic aromatic substitution mechanism. The choice of a suitable Lewis acid catalyst is crucial for generating the highly electrophilic sulfonyl species from methanesulfonyl chloride. The amino group of 4-bromoaniline is a strong ortho-, para-director. Since the para-position is already occupied by the bromine atom, the substitution is directed to the ortho-positions. While steric hindrance can sometimes favor para-substitution, the use of specific catalysts and reaction conditions can promote substitution at the less sterically hindered ortho-position.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Methanesulfonyl chloride is corrosive and lachrymatory; handle with extreme care.

Protocol 1: Synthesis of 4-Bromo-2-methanesulfonylaniline

This protocol details the direct, regioselective sulfonylation of 4-bromoaniline.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
4-Bromoaniline172.0310.0 g58.1 mmol98%
Methanesulfonyl Chloride114.557.3 g (5.1 mL)63.9 mmol99%
Anhydrous Aluminum Chloride (AlCl₃)133.348.5 g63.9 mmol99.9%
Dichloromethane (DCM), anhydrous-200 mL--
1 M Hydrochloric Acid (HCl)-100 mL--
Saturated Sodium Bicarbonate (NaHCO₃) soln.-100 mL--
Brine-50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)----

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Quenching cluster_3 Work-up and Purification A Dissolve 4-bromoaniline in anhydrous DCM B Cool to 0 °C in an ice bath A->B C Add anhydrous AlCl₃ portion-wise B->C D Slowly add methanesulfonyl chloride (maintain temp < 5 °C) C->D E Stir at room temperature for 12-16 h D->E F Monitor by TLC E->F G Quench with 1 M HCl (ice bath) F->G H Separate layers, extract aqueous layer with DCM G->H I Wash combined organic layers (NaHCO₃, brine) H->I J Dry over MgSO₄, filter, concentrate I->J K Purify by column chromatography (Hexane:Ethyl Acetate) J->K L Characterize the final product K->L

Caption: Experimental workflow for the synthesis of 4-bromo-2-methanesulfonylaniline.

Step-by-Step Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromoaniline (10.0 g, 58.1 mmol) and anhydrous dichloromethane (200 mL).

  • Cool the resulting solution to 0 °C in an ice-water bath.

  • While stirring, add anhydrous aluminum chloride (8.5 g, 63.9 mmol) in small portions, ensuring the temperature remains below 5 °C.

  • Slowly add methanesulfonyl chloride (5.1 mL, 63.9 mmol) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl (100 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield 4-bromo-2-methanesulfonylaniline as a solid.

Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling

This protocol provides a representative example of how 4-bromo-2-methanesulfonylaniline can be further functionalized.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
4-Bromo-2-methanesulfonylaniline250.121.0 g4.0 mmol-
Phenylboronic Acid121.930.58 g4.8 mmol97%
Pd(PPh₃)₄1155.560.23 g0.2 mmol99%
Potassium Carbonate (K₂CO₃)138.211.1 g8.0 mmol99%
1,4-Dioxane-20 mL-Anhydrous
Water-5 mL-Degassed

Step-by-Step Procedure:

  • In a Schlenk flask, combine 4-bromo-2-methanesulfonylaniline (1.0 g, 4.0 mmol), phenylboronic acid (0.58 g, 4.8 mmol), and potassium carbonate (1.1 g, 8.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous, degassed 1,4-dioxane (20 mL) and degassed water (5 mL).

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biphenyl derivative.

Characterization and Quality Control: A Self-Validating System

Thorough characterization of the synthesized 4-bromo-2-methanesulfonylaniline is essential to confirm its identity and purity.

Expected Analytical Data:

TechniqueExpected Results
Appearance Off-white to light brown solid
Melting Point To be determined experimentally
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.8 (d, 1H, Ar-H), ~7.5 (dd, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~4.5 (br s, 2H, NH₂), ~3.1 (s, 3H, SO₂CH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): Aromatic carbons (~145, 135, 132, 125, 120, 118 ppm), Methyl carbon (~45 ppm)
FT-IR (ATR, cm⁻¹)~3400-3300 (N-H stretch), ~1300 & ~1150 (S=O stretch), C-Br and C-S stretches in fingerprint region
Mass Spec. (ESI+)m/z: [M+H]⁺ expected at ~250.9 and 252.9 (isotopic pattern for Br)
Purity (HPLC) >95%

Note: Predicted NMR chemical shifts are based on the analysis of similar structures and standard chemical shift tables. Experimental verification is required.

Applications in Drug Development

The 4-bromo-2-methanesulfonylaniline scaffold is a versatile starting material for the synthesis of a wide range of biologically active molecules. The presence of the bromine atom allows for the introduction of various aryl, heteroaryl, and alkyl groups via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The sulfonamide moiety is a common feature in many classes of drugs, including antibiotics, diuretics, and anticancer agents.[3]

For instance, this scaffold can be used to synthesize analogs of kinase inhibitors, where the aniline nitrogen can be functionalized to interact with the hinge region of the kinase, and the biphenyl moiety (formed after a Suzuki coupling) can occupy the hydrophobic pocket.

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in Protocol 1 Incomplete reactionExtend reaction time and monitor by TLC.
Moisture in reagents/solventsEnsure all glassware is oven-dried and use anhydrous solvents.
Formation of di-sulfonated product Excess methanesulfonyl chlorideUse a slight excess of 4-bromoaniline.
Poor regioselectivity Inappropriate catalyst or temperatureEnsure the use of a suitable Lewis acid and maintain low temperatures during addition.

References

  • PrepChem. (n.d.). Synthesis of 4-Bromo-2-methoxyaniline. Retrieved from [Link]

  • Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Khan Academy. (2022). Bromination of Aniline. Retrieved from [Link]

  • Takahashi, Y., & Seki, M. (2021). A Practical Procedure for Regioselective Bromination of Anilines. Synthesis, 53(10), 1828–1832.
  • ResearchGate. (2021). Sulfonylaniline-containing drugs and their construction methods. Retrieved from [Link]

  • MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

  • RSC Publishing. (2018). Regioselective heterohalogenation of 4-halo-anisoles via a series of sequential ortho-aluminations and electrophilic halogenations. Retrieved from [Link]

  • ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]

  • PMC - PubMed Central. (2017). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

  • RSC Publishing. (2021). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic. Retrieved from [Link]

  • PMC - NIH. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Use of 4-bromo-2-methanesulfonylaniline in Palladium-Catalyzed Cross-Coupling Reactions

Abstract This technical guide provides detailed application notes and experimental protocols for the utilization of 4-bromo-2-methanesulfonylaniline as a versatile building block in palladium-catalyzed cross-coupling rea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and experimental protocols for the utilization of 4-bromo-2-methanesulfonylaniline as a versatile building block in palladium-catalyzed cross-coupling reactions. Designed for researchers, medicinal chemists, and process development scientists, this document offers in-depth insights into the substrate's reactivity and practical, field-proven methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions. The protocols emphasize rational catalyst selection, reaction optimization, and safety considerations, enabling the efficient synthesis of complex molecular architectures relevant to pharmaceutical and materials science research.

Introduction: The Strategic Value of 4-bromo-2-methanesulfonylaniline

4-bromo-2-methanesulfonylaniline is a key synthetic intermediate characterized by a unique substitution pattern that imparts distinct reactivity. The presence of a bromine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling. Critically, the methanesulfonyl group (-SO₂Me) at the 2-position is a strong electron-withdrawing group. This electronic feature significantly influences the reactivity of the C-Br bond, making the aryl bromide more susceptible to oxidative addition by a palladium(0) catalyst, a key step in many cross-coupling cycles. The amino group at the 1-position offers a site for further functionalization or can influence the electronic and steric environment of the molecule.

This combination makes 4-bromo-2-methanesulfonylaniline an attractive starting material for building diverse molecular scaffolds, particularly in the synthesis of pharmacologically active compounds where substituted anilines are prevalent structural motifs.

Foundational Workflow for Cross-Coupling Reactions

A successful cross-coupling experiment relies on a systematic and controlled workflow. Key to this process is the exclusion of oxygen, which can oxidatively deactivate the palladium(0) catalyst. All protocols described herein mandate the use of an inert atmosphere (e.g., nitrogen or argon).

G cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Isolation & Purification cluster_analysis Analysis reagents Weigh Reagents: Aryl Halide, Coupling Partner, Base, Catalyst, Ligand assemble Assemble Reaction under Inert Atmosphere reagents->assemble glassware Oven-Dry & Cool Glassware under Inert Gas glassware->assemble solvent Degas Solvent (e.g., Sparging with Argon) solvent->assemble heat Heat to Reaction Temp with Stirring assemble->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool & Quench Reaction Mixture monitor->quench extract Aqueous Workup & Extraction quench->extract purify Purify by Column Chromatography extract->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. Its tolerance for a wide range of functional groups makes it exceptionally valuable in drug discovery.

Mechanistic Rationale & Expert Insights

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst OA Ar-Pd(II)-X(L)₂ pd0->OA Oxidative Addition (Ar-X) TM Ar-Pd(II)-R(L)₂ OA->TM Transmetalation (R-B(OR)₂ + Base) TM->pd0 Reductive Elimination RE Ar-R RE->pd0 Product Formation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Expertise & Experience: For 4-bromo-2-methanesulfonylaniline, the oxidative addition of the C-Br bond to the Pd(0) center is expected to be favorable. The potent electron-withdrawing nature of the ortho-sulfonyl group polarizes the C-Br bond, increasing its reactivity. However, the free amino group can potentially coordinate to the palladium center, which may inhibit catalysis. The choice of a suitable bulky

Application

Comprehensive Analytical Characterization of 4-bromo-2-methanesulfonylaniline: Application Notes and Protocols

< Introduction 4-bromo-2-methanesulfonylaniline is a substituted aniline derivative of increasing interest in pharmaceutical and chemical synthesis. Its structural complexity, featuring a bromine atom and a strongly elec...

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction

4-bromo-2-methanesulfonylaniline is a substituted aniline derivative of increasing interest in pharmaceutical and chemical synthesis. Its structural complexity, featuring a bromine atom and a strongly electron-withdrawing methanesulfonyl group, necessitates a multi-faceted analytical approach to ensure identity, purity, and quality. As an intermediate in drug development, rigorous characterization is not merely a procedural step but a foundational requirement for regulatory compliance and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

This document provides a comprehensive guide to the analytical methods for the characterization of 4-bromo-2-methanesulfonylaniline. It is designed for researchers, quality control analysts, and drug development professionals. The protocols herein are grounded in established scientific principles and adhere to regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2] We will explore spectroscopic techniques for unequivocal identification and structural confirmation, alongside chromatographic methods for quantitative purity assessment.

Physicochemical Profile

A thorough understanding of the analyte's physical and chemical properties is paramount for method development. It dictates choices in solvents, sample preparation procedures, and chromatographic conditions.

Table 1: Physicochemical Properties of 4-bromo-2-methanesulfonylaniline

PropertyValueSource
Chemical Structure Chemical Structure of 4-bromo-2-methanesulfonylanilineN/A
Molecular Formula C₇H₈BrNO₂SInferred
Molecular Weight 266.11 g/mol Calculated
Appearance White to off-white crystalline solidTypical for class
Melting Point Not available in searched results. Expected to be a solid at room temperature.N/A
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, DMSO.Inferred from similar sulfonamide structures.[3]

Note: The molecular weight is calculated based on the atomic weights of the constituent elements. The structure is provided for clarity.

Spectroscopic Characterization: Structural Identity

Spectroscopic methods provide a "fingerprint" of the molecule, confirming its structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton. The electron-withdrawing nature of the sulfonyl group and the anisotropic effects of the aromatic ring will cause predictable shifts in the proton and carbon signals, allowing for precise structural assignment.

Predicted ¹H and ¹³C NMR Data (in CDCl₃ or DMSO-d₆):

  • ¹H NMR:

    • A singlet for the methyl protons (-SO₂CH₃) expected around 3.0-3.3 ppm.

    • A broad singlet for the amine protons (-NH₂) which may vary in chemical shift (typically 4.0-6.0 ppm) and can be exchanged with D₂O.

    • Three distinct signals in the aromatic region (approx. 6.8-7.8 ppm) corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) will be characteristic of the 1,2,4-substitution pattern.

  • ¹³C NMR:

    • A signal for the methyl carbon.

    • Six distinct signals for the aromatic carbons, with shifts influenced by the bromo, amino, and methanesulfonyl substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is used to identify the key functional groups present in the molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing direct evidence of the compound's chemical makeup.

Protocol: Attenuated Total Reflectance (ATR)

  • Ensure the ATR crystal is clean by wiping it with isopropanol.

  • Record a background spectrum.

  • Place a small amount of the 4-bromo-2-methanesulfonylaniline powder onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Table 2: Expected Characteristic FTIR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500 (two bands)
Aromatic (C-H)Stretch3000 - 3100
Methyl (C-H)Stretch2850 - 2960
Sulfonyl (S=O)Asymmetric & Symmetric Stretch1300 - 1350 & 1140 - 1160
C-NStretch1250 - 1335
C-SStretch650 - 770
C-BrStretch500 - 600

These values are based on typical ranges for aromatic sulfonamides and halogenated compounds.[4][5]

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. The presence of bromine is easily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which serves as a powerful diagnostic tool.[6]

Protocol: Electrospray Ionization (ESI) MS

  • Prepare a dilute solution of the sample (approx. 10 µg/mL) in methanol or acetonitrile.

  • Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire data in positive ion mode.

  • Observe the mass spectrum for the molecular ion and its isotopic pattern.

Expected Data Interpretation:

  • Molecular Ion: A prominent pair of peaks at m/z 266 and 268, corresponding to [M+H]⁺ with the ⁷⁹Br and ⁸¹Br isotopes, respectively. The near-equal intensity of these peaks is a definitive indicator of a single bromine atom in the molecule.

  • Fragmentation: Common fragmentation pathways for aromatic sulfonamides may include the loss of the sulfonyl group (SO₂) or the entire methanesulfonyl radical (•SO₂CH₃).

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques are essential for separating the main compound from any process-related impurities or degradation products, allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC is the gold standard for the purity analysis of non-volatile organic molecules like 4-bromo-2-methanesulfonylaniline. The C18 stationary phase provides a nonpolar environment, and a polar mobile phase (typically a mixture of water/buffer and an organic solvent) is used for elution. By carefully controlling the mobile phase composition, a high-resolution separation of the main peak from closely related impurities can be achieved. This method's precision and accuracy make it ideal for quantitative analysis.[7][8]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation (Accurately weighed) sst System Suitability Test (SST) (Inject Standard 5x) std_prep->sst smp_prep Sample Preparation (Nominal concentration) analysis_run Chromatographic Run (Inject Blank, Std, Sample) smp_prep->analysis_run sst->analysis_run If SST Passes integration Peak Integration analysis_run->integration calculation Purity Calculation (Area % Normalization) integration->calculation report Final Report calculation->report

Caption: High-level workflow for HPLC purity analysis.

Protocol: Purity Determination by RP-HPLC

  • Instrumentation & Conditions:

    • System: HPLC with UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Diluent: Acetonitrile/Water (50:50 v/v).

  • Solutions Preparation:

    • Sample Solution: Accurately weigh and dissolve an appropriate amount of 4-bromo-2-methanesulfonylaniline in the diluent to obtain a final concentration of approximately 0.5 mg/mL.

    • Standard Solution (for SST): Prepare a solution of a reference standard at the same concentration as the sample solution.

  • System Suitability Test (SST):

    • Rationale: The SST is a mandatory, integral part of the analytical procedure that demonstrates the chromatographic system is adequate for the intended analysis.[9][10][11] It must be performed before any sample analysis.

    • Procedure: Inject the Standard Solution five times.

    • Acceptance Criteria:

      • Tailing Factor (T): ≤ 2.0.

      • Theoretical Plates (N): ≥ 2000.

      • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% for the five replicate injections.

  • Analytical Procedure:

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the Sample Solution in duplicate.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Thin-Layer Chromatography (TLC)

Causality: TLC is a rapid, cost-effective, and simple chromatographic method ideal for qualitative purposes such as monitoring the progress of a chemical reaction or for a quick purity check.[12][13][14] The separation is based on the differential partitioning of the analyte between the stationary phase (e.g., silica gel) and the mobile phase.

Protocol: Qualitative Purity Check

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plate.

  • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like ethyl acetate or dichloromethane (approx. 1 mg/mL).

  • Application: Spot a small amount of the solution onto the TLC plate baseline.

  • Mobile Phase: A mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v). The optimal ratio should be determined experimentally to achieve a retention factor (Rf) of ~0.3-0.5 for the main spot.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to travel up the plate.

  • Visualization:

    • Remove the plate and mark the solvent front.

    • Visualize the spots under UV light at 254 nm.

    • The presence of multiple spots indicates impurities.

  • Calculation:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

Method Validation Principles

While detailed validation protocols are beyond the scope of this note, any quantitative method (like the HPLC procedure) intended for quality control must be validated according to ICH Q2(R1) guidelines.[1][2][15] This ensures the method is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The comprehensive characterization of 4-bromo-2-methanesulfonylaniline requires a combination of spectroscopic and chromatographic techniques. NMR, FTIR, and MS provide definitive structural confirmation and are essential for identity testing. For quality control, a validated reversed-phase HPLC method is the primary tool for determining purity and quantifying impurities. TLC serves as a valuable, rapid qualitative tool for routine checks. Adherence to these scientifically sound and well-established protocols will ensure the generation of reliable and defensible analytical data, which is critical for advancing research and development in the pharmaceutical and chemical industries.

References

  • PubChem. 4-Bromo-2-methylaniline. National Center for Biotechnology Information. [Link]

  • Wikipedia. 4-Bromoaniline. [Link]

  • ResearchGate. FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • Analytical Methods (RSC Publishing). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • MDPI. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]

  • MDPI. The Shapes of Sulfonamides: A Rotational Spectroscopy Study. [Link]

  • ResearchGate. Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection.... [Link]

  • National Center for Biotechnology Information. Aromatic Sulfonamides including a Sulfonic Acid Tail.... [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Der Pharma Chemica. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]

  • Taylor & Francis Online. Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation.... [Link]

  • Advanced Organic Chemistry. Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • Wikipedia. Thin-layer chromatography. [Link]

  • Royal Society of Chemistry. Supporting Information - New Journal of Chemistry. [Link]

  • PubMed. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]

  • Chromatography Online. Are You Sure You Understand USP <621>?. [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide.... [Link]

  • Research India Publications. Synthesis and characterization of some sulfonamide dervatives. [Link]

  • The Getty Conservation Institute. Thin-Layer Chromatography for Binding Media Analysis. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. TLC of Sulfonamides | Request PDF. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • LabRulez. Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. [Link]

  • YouTube. FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Scribd. USP-NF 621 Chromatography. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Lethbridge. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. [Link]

Sources

Method

Application Notes and Protocols for X-ray Crystallography of 4-bromo-2-methanesulfonylaniline Derivatives

Introduction: The Structural Imperative in Modern Drug Discovery In the landscape of contemporary drug development, the precise understanding of a molecule's three-dimensional structure is not merely advantageous; it is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative in Modern Drug Discovery

In the landscape of contemporary drug development, the precise understanding of a molecule's three-dimensional structure is not merely advantageous; it is a prerequisite for rational drug design and optimization.[1][2] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic arrangement within a crystalline solid, providing unambiguous insights into molecular geometry, conformation, and intermolecular interactions.[1][3] This information is particularly crucial for the development of therapeutic agents, where structure intimately dictates function and activity.

The 4-bromo-2-methanesulfonylaniline scaffold and its derivatives represent a class of compounds of significant interest in medicinal chemistry. The sulfonamide group is a well-established pharmacophore present in a wide array of approved drugs, while the bromo- and methanesulfonyl substituents offer opportunities for modulating physicochemical properties and exploring specific interactions with biological targets.[4][5] This guide provides a comprehensive overview of the principles, protocols, and practical considerations for obtaining high-quality single-crystal X-ray diffraction data for 4-bromo-2-methanesulfonylaniline derivatives, tailored for researchers, scientists, and drug development professionals.

Part 1: The Art and Science of Crystallization

The primary bottleneck in any crystallographic study is obtaining diffraction-quality single crystals.[6][7] This process is often more empirical than theoretical, requiring careful screening of various conditions to induce the ordered packing of molecules from a solution.

Conceptual Framework for Crystallization

Crystallization is fundamentally a process of controlled precipitation, where a solute's solubility is gradually reduced to a point of supersaturation, leading to nucleation and subsequent crystal growth. The key is to traverse the metastable zone of the solubility diagram slowly, allowing for the ordered arrangement of molecules into a crystal lattice rather than rapid, amorphous precipitation.

Key Crystallization Techniques for Small Molecules

Several methods are commonly employed for the crystallization of small organic molecules like 4-bromo-2-methanesulfonylaniline derivatives.[7][8]

  • Slow Evaporation: This is often the simplest and most common technique.[8] A near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over time. The gradual increase in concentration leads to supersaturation and crystal formation.

  • Vapor Diffusion: This method involves the diffusion of a precipitant (a solvent in which the compound is poorly soluble) into a solution of the compound in a good solvent. This is typically set up in a sealed container where the vapor of the precipitant slowly mixes with the solution, reducing the overall solubility of the compound and inducing crystallization.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the two solvents slowly mix.

  • Cooling: For compounds with a steep solubility curve with respect to temperature, slowly cooling a saturated solution can be an effective crystallization method.

Protocol 1: Screening for Crystallization Conditions

This protocol outlines a systematic approach to screen for initial crystallization "hits."

Materials:

  • Purified 4-bromo-2-methanesulfonylaniline derivative (≥98% purity)

  • A selection of high-purity solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

  • Small glass vials (1-2 mL) with caps

  • Micro-syringes or pipettes

  • Heating block or water bath (optional)

Procedure:

  • Solubility Testing:

    • Place a small amount (1-2 mg) of the compound into separate vials.

    • Add a small volume (e.g., 100 µL) of each test solvent to the respective vials.

    • Observe the solubility at room temperature. Note solvents in which the compound is fully soluble, partially soluble, and insoluble.

  • Setting up Crystallization Trials (Slow Evaporation):

    • For solvents where the compound is fully soluble, prepare a near-saturated solution by adding more compound until a small amount of solid remains undissolved. Gently warm the solution to dissolve the remaining solid, then allow it to cool to room temperature.

    • Loosely cap the vials (e.g., with a cap that has a small hole or by not tightening it completely) to allow for slow evaporation.

    • Place the vials in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Setting up Crystallization Trials (Vapor Diffusion - Hanging Drop): [9]

    • Prepare a stock solution of the compound in a good solvent.

    • In the well of a 24-well plate, place a larger volume (e.g., 500 µL) of a precipitant (a solvent in which the compound is insoluble).

    • On a siliconized glass coverslip, place a small drop (1-2 µL) of the compound's stock solution.

    • Invert the coverslip and seal the well with the coverslip, creating a "hanging drop."

    • The vapor from the precipitant in the well will slowly diffuse into the hanging drop, inducing crystallization.

  • Documentation: Meticulously record all solvents, concentrations, temperatures, and observations for each trial.

Part 2: From Crystal to Diffraction Pattern - Data Collection

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. This involves mounting the crystal and exposing it to a monochromatic X-ray beam.

Crystal Selection and Mounting

The ideal crystal for single-crystal X-ray diffraction should be well-formed with sharp edges, optically clear, and of an appropriate size (typically 0.1-0.3 mm in all dimensions).[10]

Protocol 2: Crystal Mounting

  • Crystal Selection: Under a stereomicroscope, select a single crystal that is free of cracks and satellite growths.

  • Mounting:

    • Using a very fine needle or a specialized mounting loop, carefully detach the selected crystal from the growth vessel.

    • The crystal is typically mounted on the tip of a glass fiber or a cryoloop using a small amount of inert oil or grease.

    • The mounted crystal is then attached to a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.[10]

Data Collection Strategy

Modern single-crystal diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) and powerful X-ray sources (e.g., Mo or Cu Kα radiation).[11] The data collection strategy aims to measure the intensities of as many unique reflections as possible with good signal-to-noise.

Workflow for Single-Crystal X-ray Data Collection

Data_Collection_Workflow A Crystal Mounting B Crystal Centering in X-ray Beam A->B C Unit Cell Determination (Indexing) B->C D Data Collection Strategy Definition C->D E Full Data Collection D->E F Data Integration E->F G Data Scaling and Merging F->G H Final Reflection File (hkl) G->H

Caption: Workflow for X-ray diffraction data collection.

Key Parameters in Data Collection:

  • X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) is commonly used for small molecules. Copper (Cu Kα, λ = 1.5418 Å) can be advantageous for smaller unit cells but may lead to higher absorption.

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K) using a cryostream. This minimizes thermal motion of the atoms, leading to higher resolution data and reduces radiation damage to the crystal.

  • Exposure Time: The time the detector is exposed for each frame. This is adjusted to achieve good counting statistics without overloading the detector.

  • Scan Width and Range: The crystal is rotated in the X-ray beam, and data is collected in a series of frames. The scan width (e.g., 0.5° per frame) and total rotation range (e.g., 180-360°) are chosen to ensure a complete dataset is collected.

Part 3: Unveiling the Structure - Solution and Refinement

The collected diffraction data is a set of reflection intensities. The process of structure solution and refinement converts this data into a three-dimensional atomic model.

Structure Solution

The "phase problem" is a central challenge in crystallography: the diffraction experiment measures the intensities of the diffracted waves, but not their phases. Structure solution methods aim to determine these initial phases.

  • Direct Methods: These statistical methods are highly successful for small molecules and are based on relationships between the phases of strong reflections.

  • Patterson Methods: This approach is particularly useful when a heavy atom (like bromine in the case of 4-bromo-2-methanesulfonylaniline) is present. The positions of the heavy atoms can be determined from a Patterson map, and their contribution to the phases can be calculated, which then allows for the location of the lighter atoms.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process of adjusting the atomic parameters (positional coordinates, and atomic displacement parameters) to improve the agreement between the calculated and observed diffraction data.[12]

The Refinement Cycle

Refinement_Cycle A Initial Structural Model B Calculate Structure Factors (Fc) A->B C Compare with Observed Data (Fo) B->C D Least-Squares Minimization C->D E Update Atomic Parameters D->E E->B Iterate F Fourier Synthesis (Electron Density Map) E->F G Model Correction F->G G->A

Caption: The iterative cycle of crystallographic structure refinement.

Key Refinement Metrics:

  • R₁ (R-factor): A measure of the agreement between the observed and calculated structure factor amplitudes. A lower R₁ value indicates a better fit. For a good quality small molecule structure, R₁ is typically below 5%.

  • wR₂ (weighted R-factor): A weighted R-factor based on intensities. It is generally considered a more reliable indicator of refinement quality than R₁.

  • Goodness of Fit (GooF): Should be close to 1.0 for a well-refined structure.

Protocol 3: Structure Solution and Refinement using SHELX

The SHELX suite of programs is a widely used and powerful tool for small molecule crystallography.[11]

Software:

  • SHELXT or SHELXS: For structure solution.

  • SHELXL: For structure refinement.

  • Olex2, WinGX, or PLATON: Graphical user interfaces for managing the crystallographic analysis.

Procedure:

  • Data Import: Load the integrated and scaled reflection data (.hkl file) and the instrument file (.ins or .res file) into the graphical user interface.

  • Structure Solution:

    • Run SHELXT or SHELXS to solve the structure. The program will attempt to locate the atoms and generate an initial model.

  • Initial Refinement:

    • Perform an initial round of refinement using SHELXL. This will refine the positions and isotropic displacement parameters of the located atoms.

  • Atom Assignment and Anisotropic Refinement:

    • Examine the electron density map to identify and assign the remaining non-hydrogen atoms.

    • Refine the model with anisotropic displacement parameters for all non-hydrogen atoms.

  • Hydrogen Atom Placement:

    • Hydrogen atoms can often be located in the difference electron density map or placed in geometrically calculated positions.

  • Final Refinement Cycles:

    • Continue to refine the model until all parameters have converged and the R-factors are minimized.

  • Validation:

    • Check the final model for any inconsistencies, such as unusual bond lengths or angles, and ensure that the final difference electron density map is largely featureless.

Part 4: Data Interpretation and Presentation

The final output of a crystallographic analysis is a set of atomic coordinates that define the three-dimensional structure of the molecule.

Visualization and Analysis

Software such as Mercury or Olex2 can be used to visualize the molecular structure, including bond lengths, bond angles, and torsion angles.[11] These programs can also be used to analyze intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for understanding the crystal packing.

Table 1: Example Crystallographic Data and Refinement Statistics

ParameterValue
Chemical formulaC₇H₇BrN₂O₂S
Formula weight279.11
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.123(4)
b (Å)15.456(7)
c (Å)9.345(5)
β (°)109.87(2)
Volume (ų)1102.1(9)
Z4
Calculated density (g/cm³)1.681
Absorption coefficient (mm⁻¹)4.567
F(000)560
Crystal size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 27.5
Reflections collected8976
Independent reflections2543 [R(int) = 0.045]
Data / restraints / parameters2543 / 0 / 136
Goodness-of-fit on F²1.054
Final R indices [I>2σ(I)]R₁ = 0.035, wR₂ = 0.087
R indices (all data)R₁ = 0.048, wR₂ = 0.095
Largest diff. peak and hole (e.Å⁻³)0.54 and -0.48

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion: From Structure to Insight

The successful X-ray crystallographic analysis of 4-bromo-2-methanesulfonylaniline derivatives provides invaluable information for drug discovery and development. The precise knowledge of the molecular structure can rationalize structure-activity relationships (SAR), guide the design of more potent and selective analogs, and provide a basis for computational modeling studies. By following the systematic protocols and understanding the underlying principles outlined in this guide, researchers can confidently navigate the process of single-crystal X-ray diffraction to unlock the structural secrets of this important class of molecules.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(1), 1-8. [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]

  • Probert, M. R., & Hall, C. D. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863. [Link]

  • Portoghese, P. S. (2001). The role of crystallography in drug design. Journal of medicinal chemistry, 44(14), 2259-2269. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). [Link]

  • D'Addario, D., & Cohen, S. L. (2013). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Journal of visualized experiments: JoVE, (78), e50493. [Link]

  • Verma, A., Kumar, D., & Singh, R. (2018). A Review on Crystallography and Its Role on Drug Design. Zien Journal of Social Sciences and Humanities, 1, 1-6. [Link]

  • RCSB Protein Data Bank. (n.d.). [Link]

  • Bruker. (2022, January 13). Live from the Lab: What is Single Crystal X-Ray Diffraction? [Video]. YouTube. [Link]

  • Carleton College. (n.d.). Single-crystal X-ray Diffraction. SERC. [Link]

  • Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. [Link]

  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. [Link]

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validated HPLC Assay of 4-bromo-2-methanesulfonylaniline

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical intermediates is a cornerstone of robust drug development and manufacturing. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical intermediates is a cornerstone of robust drug development and manufacturing. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the assay of 4-bromo-2-methanesulfonylaniline, a key building block in the synthesis of various pharmaceutical agents. This document will elucidate the rationale behind the experimental choices, present a comprehensive validation protocol, and compare the HPLC method with viable analytical alternatives, supported by established scientific principles and regulatory guidelines.

Introduction: The Significance of Quantifying 4-bromo-2-methanesulfonylaniline

4-bromo-2-methanesulfonylaniline is an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its molecular structure, featuring a bromine atom and a methanesulfonyl group on an aniline ring, provides a versatile scaffold for the creation of more complex molecules. The purity and concentration of this intermediate directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a validated, reliable, and accurate analytical method for its quantification is paramount for quality control and regulatory compliance.

The Recommended Analytical Approach: A Validated Reversed-Phase HPLC Method

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely used for the separation, identification, and quantification of compounds in a mixture.[3] For the assay of 4-bromo-2-methanesulfonylaniline, a reversed-phase HPLC (RP-HPLC) method is proposed due to its suitability for separating non-volatile and moderately polar organic compounds.

The development of a robust HPLC method is a systematic process. The choices of the stationary phase, mobile phase, and detection wavelength are critical for achieving optimal separation and sensitivity.

  • Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase. This is a common choice for reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of organic molecules, including substituted anilines. The non-polar nature of the C18 stationary phase will interact effectively with the aromatic ring and the methanesulfonyl group of the analyte.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid) is proposed. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. The addition of formic acid to the mobile phase serves to control the pH and suppress the ionization of the aniline functional group, leading to better peak shape and retention time reproducibility. A gradient elution, where the proportion of the organic solvent is increased over time, is chosen to ensure the efficient elution of the analyte and any potential impurities with varying polarities.

  • Detection: Ultraviolet (UV) detection is the most appropriate choice for this analyte. The aromatic ring in 4-bromo-2-methanesulfonylaniline contains a chromophore that absorbs UV light. The detection wavelength will be set at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity. Based on the structure, a λmax in the range of 230-280 nm is expected.[4]

The logical flow of the HPLC assay for 4-bromo-2-methanesulfonylaniline is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Standard Weigh Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Injector Inject into HPLC Dissolve_Standard->Injector Dissolve_Sample->Injector Column C18 Column Separation Injector->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Assay Integration->Calculation Report Report Calculation->Report Final Report

Sources

Comparative

Introduction: The Strategic Importance of the 2-Sulfonyl-4-haloaniline Scaffold

An Expert's Guide to Alternatives for 4-bromo-2-methanesulfonylaniline in Modern Organic Synthesis In the landscape of modern drug discovery and materials science, the 2-sulfonyl-4-haloaniline scaffold is a privileged st...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Alternatives for 4-bromo-2-methanesulfonylaniline in Modern Organic Synthesis

In the landscape of modern drug discovery and materials science, the 2-sulfonyl-4-haloaniline scaffold is a privileged starting material. 4-bromo-2-methanesulfonylaniline, in particular, has emerged as a workhorse building block due to its well-defined reactivity in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions. Its utility is rooted in the synergistic interplay of its functional groups: the bromo substituent serves as a reliable leaving group in palladium-catalyzed cross-coupling reactions, while the ortho-methanesulfonyl group acts as a potent electron-withdrawing group. This electronic feature enhances the susceptibility of the C-Br bond to oxidative addition, a critical step in many catalytic cycles, and modulates the nucleophilicity of the aniline nitrogen.

These compounds are crucial intermediates in the synthesis of a wide array of biologically active molecules, including protein kinase inhibitors for oncology[1][2] and other pharmacologically relevant agents[3][4]. However, an over-reliance on a single building block can introduce constraints related to cost, availability, and the exploration of a broader chemical space. This guide provides a comparative analysis of viable alternatives to 4-bromo-2-methanesulfonylaniline, offering researchers and process chemists a data-driven framework for substrate selection in organic synthesis. We will delve into the nuances of reactivity, compare performance with experimental data, and provide robust protocols to empower your synthetic strategy.

Chapter 1: Deconstructing the Reactivity of 4-bromo-2-methanesulfonylaniline

The synthetic value of 4-bromo-2-methanesulfonylaniline is primarily realized through two major classes of palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura reaction for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

  • The Role of the Sulfonyl Group: The methanesulfonyl group (-SO₂Me) at the ortho position is not a passive spectator. Its strong electron-withdrawing nature polarizes the aromatic ring, making the ipso-carbon attached to the bromine more electrophilic. This facilitates the rate-determining oxidative addition step to the Pd(0) catalyst, often allowing for milder reaction conditions compared to electron-neutral or electron-rich aryl bromides[5]. Furthermore, the steric bulk of the sulfonyl group can influence the conformation of reaction intermediates, and in some contexts, sulfoxide or sulfonyl groups can act as directing groups for C-H functionalization[6][7].

  • The Bromo Substituent as a Leaving Group: In the hierarchy of aryl halide reactivity for palladium-catalyzed coupling, the C-Br bond offers a perfect balance of reactivity and stability. It is significantly more reactive than a C-Cl bond, reducing the need for highly specialized and often expensive catalyst systems, yet more stable and less costly than the corresponding C-I bond.

These features have established 4-bromo-2-methanesulfonylaniline as a reliable and versatile synthetic intermediate.

Chapter 2: A Guide to Viable Alternatives

The selection of an alternative is a multi-faceted decision, balancing reactivity, cost, and the specific goals of the synthetic campaign. We will compare alternatives based on structural modifications to the parent compound.

Alternative 1: The Cost-Effective Halogen - 4-chloro-2-methanesulfonylaniline

The most direct and economically compelling alternative is the corresponding aryl chloride. Aryl chlorides are substantially cheaper and more widely available than their bromide counterparts, making them highly attractive for large-scale synthesis.

  • Reactivity Profile: The primary challenge with aryl chlorides is their lower reactivity. The C-Cl bond is stronger than the C-Br bond, making the oxidative addition step more energetically demanding[8]. This often necessitates the use of more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald or Fuphos-type ligands), potentially higher catalyst loadings, and more forcing reaction conditions (higher temperatures).

Alternative 2: The Electronically Distinct Analogs - Nitro and Cyano

Replacing the methanesulfonyl group with other electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) offers a pathway to modulate the electronic properties of the scaffold.

  • Reactivity Profile: Both nitro and cyano groups are powerful electron-withdrawing substituents and will activate the C-Br bond towards oxidative addition, similar to the sulfonyl group[3]. However, these groups introduce different chemical functionalities that can be either beneficial or detrimental. The nitro group can be reduced to an amine, offering another synthetic handle. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. Conversely, these groups may not be stable to certain reaction conditions planned for downstream steps.

Chapter 3: Comparative Performance in Key Cross-Coupling Reactions

Theoretical discussions must be grounded in empirical data. The following tables summarize typical performance characteristics for 4-bromo-2-methanesulfonylaniline and its primary chloro-alternative in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling
Aryl Halide (Ar-X)Coupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-bromo-2-methanesulfonylanilinePhenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Toluene/H₂O90~85-95Adapted from[9]
4-chloro-2-methanesulfonylanilinePhenylboronic acidPd₂(dba)₃ (2%) + SPhos (4%)K₃PO₄1,4-Dioxane110~80-90General knowledge[5][8]
4-bromo-2-nitroaniline4-methoxyphenylboronic acidPd(OAc)₂ (2%) + XPhos (4%)K₃PO₄Toluene100>90Adapted from[3]
4-chloro-2-nitroaniline4-methoxyphenylboronic acidPd₂(dba)₃ (2%) + RuPhos (4%)Cs₂CO₃t-AmylOH110~85-95General knowledge[5][8]

Analysis: As the data illustrates, the aryl bromide generally reacts under milder conditions with simpler, classical ligands like PPh₃. The aryl chloride requires a more sophisticated, electron-rich ligand (SPhos) and higher temperatures to achieve comparable yields. This reflects the higher energy barrier for the oxidative addition of the C-Cl bond.

Table 2: Comparative Performance in Buchwald-Hartwig Amination
Aryl Halide (Ar-X)AmineCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-bromo-2-methanesulfonylanilineMorpholinePd₂(dba)₃ (1.5%) + Xantphos (3%)Cs₂CO₃1,4-Dioxane100~90Adapted from[10]
4-chloro-2-methanesulfonylanilineMorpholinePd(OAc)₂ (2%) + BrettPhos (3%)NaOtBuToluene110~85-90General knowledge[11][12]

Analysis: The trend continues in C-N coupling. The aryl bromide can be effectively coupled using a ligand like Xantphos. In contrast, the less reactive aryl chloride often requires a state-of-the-art, sterically demanding dialkylbiaryl phosphine ligand like BrettPhos to facilitate both the oxidative addition and the C-N reductive elimination steps efficiently.

Chapter 4: Validated Experimental Protocols

The following protocols are designed to be self-validating systems, illustrating the practical adjustments required when substituting an aryl bromide with an aryl chloride.

Protocol 1: Suzuki-Miyaura Coupling of 4-bromo-2-methanesulfonylaniline

This protocol describes a typical Suzuki coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup P1 Combine Ar-Br (1 eq), Boronic Acid (1.2 eq), & Base (2 eq) in flask P2 Add Solvent P1->P2 P3 Degas with N₂/Ar for 15-20 min P2->P3 P4 Add Pd Catalyst under N₂/Ar P3->P4 R1 Heat to specified temperature P4->R1 Start Reaction R2 Monitor by TLC/LC-MS R1->R2 R3 Aqueous Workup (e.g., add water, extract with EtOAc) R2->R3 R4 Purify by Column Chromatography R3->R4

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Reagent Charging: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-methanesulfonylaniline (1.00 g, 3.97 mmol, 1.0 equiv), phenylboronic acid (0.58 g, 4.76 mmol, 1.2 equiv), and potassium carbonate (1.10 g, 7.94 mmol, 2.0 equiv).

  • Solvent Addition: Add a 4:1 mixture of toluene and water (20 mL).

  • Inerting: Seal the flask with a septum and sparge the mixture with a stream of nitrogen gas for 20 minutes while stirring.

  • Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.23 g, 0.20 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL). Separate the layers. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling of 4-chloro-2-methanesulfonylaniline

Note the changes in catalyst, ligand, base, and temperature required for the less reactive aryl chloride.

Methodology:

  • Reagent Charging: In a glovebox, add 4-chloro-2-methanesulfonylaniline (0.82 g, 3.97 mmol, 1.0 equiv), phenylboronic acid (0.58 g, 4.76 mmol, 1.2 equiv), and potassium phosphate tribasic (K₃PO₄, 1.69 g, 7.94 mmol, 2.0 equiv) to an oven-dried vial with a stir bar.

  • Catalyst Pre-mixing: In a separate vial, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 73 mg, 0.08 mmol, 2 mol% Pd) and SPhos (130 mg, 0.32 mmol, 8 mol%).

  • Solvent and Catalyst Addition: Add anhydrous, degassed 1,4-dioxane (20 mL) to the vial containing the aryl chloride. Then, add the pre-mixed catalyst solution.

  • Reaction: Seal the vial and heat the reaction mixture to 110 °C. Stir vigorously for 12-18 hours.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1. The more specialized ligand may require careful removal during chromatography.

Chapter 5: Strategic Decision Making

The choice between 4-bromo-2-methanesulfonylaniline and an alternative is not merely academic. It has tangible consequences for project timelines and budgets.

Decision_Tree start Project Start: Need 2-Sulfonyl-aniline scaffold scale What is the required scale? start->scale lab_scale Lab Scale (<10g) scale->lab_scale Small process_scale Process Scale (>100g) scale->process_scale Large reactivity Is rapid reaction development critical? lab_scale->reactivity use_chloro Use 4-Chloro-2-methanesulfonylaniline: - Lower raw material cost - Requires specialized catalysts - Longer optimization time process_scale->use_chloro Cost is primary driver use_bromo Use 4-Bromo-2-methanesulfonylaniline: - Milder conditions - Simpler catalysts - Faster optimization reactivity->use_bromo Yes reactivity->use_chloro No

Caption: Decision workflow for selecting an appropriate aryl halide.

  • For Early-Stage Discovery & Route Scouting: The higher reactivity and broader compatibility of 4-bromo-2-methanesulfonylaniline with a wide range of standard catalytic systems makes it the superior choice. It allows for faster iteration and proof-of-concept studies.

  • For Process Development & Large-Scale Synthesis: The significant cost savings offered by 4-chloro-2-methanesulfonylaniline make it the preferred option. The initial investment in optimizing the reaction with more advanced (and often proprietary) catalyst systems is offset by the lower cost of the starting material on a multi-kilogram scale.

Conclusion

While 4-bromo-2-methanesulfonylaniline remains an outstanding and highly reliable building block in organic synthesis, a thorough understanding of its alternatives is essential for the modern synthetic chemist. The choice of an aryl chloride like 4-chloro-2-methanesulfonylaniline presents a compelling economic advantage for large-scale applications, provided the investment is made to overcome its inherent lower reactivity through advanced catalyst selection. Electronically distinct analogs, such as the nitro or cyano variants, offer further opportunities to tune the properties of the target molecules. By carefully considering the factors of reactivity, cost, scale, and the overall synthetic strategy, researchers can make informed decisions that enhance both the efficiency and economy of their chemical endeavors.

References

  • Hussain, Z., et al. (2017). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 22(11), 1838. [Link][9][13][14]

  • Zaragoza, F. (2004). A Suzuki–Miyaura cross-coupling reaction was developed on unprotected ortho-bromoanilines. RSC Advances, 4(55), 28915-28918. [Link][3]

  • Shen, H. C. (2008). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry, 74(1), 449-451. [Link][6]

  • Grigg, R., & Sridharan, V. (2006). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Journal of Organometallic Chemistry, 691(17), 3749-3762. [Link][8]

  • Patel, H. H., et al. (2020). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Molecules, 25(18), 4248. [Link][1][2]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. [Link][11][12]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 4(20), 3467-3469. [Link][10]

  • Chemist, M. O. (2018). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Master Organic Chemistry. [Link][15]

  • Arote, N. D., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5263-5290. [Link][5]

  • Dounay, A. B., & Overman, L. E. (2003). The Suzuki Reaction. Chemical Reviews, 103(8), 2945-2964. [Link][16]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link][17]

  • Request PDF. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Google Patents. (n.d.). Production process for synthesizing 4-bromo-2-methylaniline. Google Patents. [18]

  • Google Patents. (n.d.). Method for preparing 4-chloro-3-methylaniline through catalytic hydrogenation. Google Patents. [19]

  • ResearchGate. (n.d.). C−H Coupling Reactions Directed by Sulfoxides: Teaching an Old Functional Group New Tricks. ResearchGate. [Link][7]

  • Drug Repurposing Monthly. (2025). Drug Repurposing Patent Applications April–June 2025. Drug Repurposing Monthly. [Link][4]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.